
4-Ethoxyindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO3. It is a derivative of indoline-2,3-dione, where an ethoxy group is substituted at the 4-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethyl alcohol in the presence of an acid catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Ethoxyindoline-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethoxyindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. The ethoxy group at the 4-position can enhance its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2,3-dione: The parent compound without the ethoxy substitution.
4-Methoxyindoline-2,3-dione: Similar structure with a methoxy group instead of an ethoxy group.
4-Chloroindoline-2,3-dione: Contains a chloro group at the 4-position.
Uniqueness
4-Ethoxyindoline-2,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
4-ethoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-2-14-7-5-3-4-6-8(7)9(12)10(13)11-6/h3-5H,2H2,1H3,(H,11,12,13) |
Clave InChI |
RRAZOOVNFMQIFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


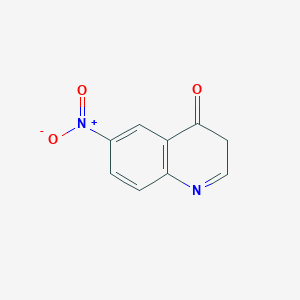

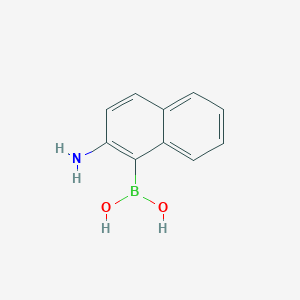


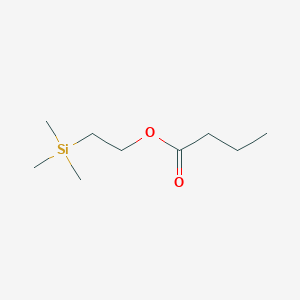
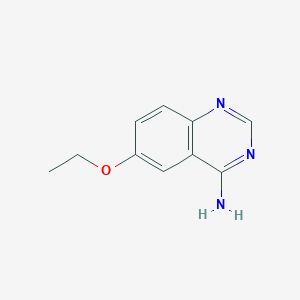
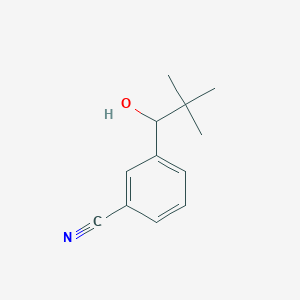
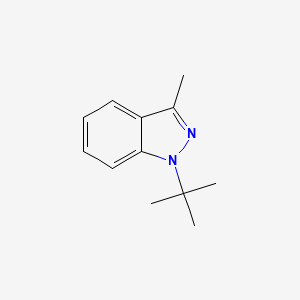

![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)


![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
